WAY 629 hydrochloride
Overview
Description
WAY 629 hydrochloride is a potent and selective 5-HT2C agonist . It has EC50s of 426, 260000 nM for 5-HT2C and 5-HT2A, respectively . It is known to decrease feeding behavior .
Molecular Structure Analysis
The molecular structure of WAY 629 hydrochloride is represented by the formula C15H19ClN2 . The molecular weight is 262.78 . The SMILES representation is [H]Cl.N1(CCNC2)C3=C(C4=CC=CC2=C41)CCCC3 .Physical And Chemical Properties Analysis
WAY 629 hydrochloride has a molecular weight of 262.78 and a molecular formula of C15H19ClN2 . It is soluble to 100 mM in DMSO .Scientific Research Applications
Selective Agonist at the Human 5-HT2C Receptor
WAY-629 hydrochloride, identified as a cyclohexyl[b][1,4]benzodiazepinoindole, was discovered through an evaluation of compounds for their binding affinity to the human 5-HT2C receptor. It exhibited selective agonism for the 5-HT2C receptor, differentiating it from other serotonin receptor subtypes and various neurotransmitter receptors. This selectivity is critical as it opens pathways for targeted therapeutic applications, especially in conditions where 5-HT2C receptor modulation is beneficial (Sabb et al., 2004).
Intercalation with DNA
Research involving UV-vis spectrophotometry and constant wavelength synchronous fluorescence spectroscopy (CW-SFS) techniques has demonstrated that pharmaceutical drugs, such as chlorpromazine hydrochloride, intercalate into deoxyribonucleic acid (DNA). Although WAY-629 hydrochloride wasn't the primary focus of this study, the methodologies and results provide insights into possible interactions of similar compounds with DNA, which could be relevant for WAY-629 hydrochloride as well (Ni, Lin, & Kokot, 2005).
Confusion in Terminology with Hydrochlorides
A study addressing the confusion between hydrogen chloride (HCl) and hydrochloric acid highlighted the importance of correctly identifying chemical substances. While this study did not specifically address WAY-629 hydrochloride, it emphasized the need for accurate chemical identification, which is critical in scientific research involving hydrochloride salts like WAY-629 hydrochloride (Perumalla & Sun, 2012).
Mechanism of Action
properties
IUPAC Name |
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJERSOFOWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043890 | |
Record name | WAY 629 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
WAY 629 hydrochloride | |
CAS RN |
57756-44-2 | |
Record name | WAY-629 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057756442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY 629 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-629 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3TQZ8FAS2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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